molecular formula C18H14O2 B8525573 2-(4-(Naphthalen-2-yl)phenyl)acetic acid

2-(4-(Naphthalen-2-yl)phenyl)acetic acid

Cat. No.: B8525573
M. Wt: 262.3 g/mol
InChI Key: RQMOUSUSZRFBFC-UHFFFAOYSA-N
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Description

2-(4-(Naphthalen-2-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(4-naphthalen-2-ylphenyl)acetic acid

InChI

InChI=1S/C18H14O2/c19-18(20)11-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)12-17/h1-10,12H,11H2,(H,19,20)

InChI Key

RQMOUSUSZRFBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium hydroxide, 2M, (3.0 mL) was added to a 2:1 tetrahydrofuran:methanol (9.0 mL) solution of (4-Naphthalen-2-yl-phenyl)-acetic acid methyl ester (270 mg, 0.977 mmol). The resulting mixture was stirred at room temperature for 1 hour. The reaction was acidified to pH=1 with 1M hydrochloric acid and extracted twice with ethyl acetate. The combined organic portions were washed with brine, dried over magnesium sulfate and concentrated in vacuo to give the title compound as a white solid (233mg, 91%). 1H NMR (400 MHz, CDCl3) δ8.01-7.39 (m, 11H), 3.72 (s, 2H)
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(4-Naphthalen-2-yl-phenyl)-acetic acid methyl ester
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270 mg
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9 mL
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Yield
91%

Synthesis routes and methods II

Procedure details

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COC(=O)Cc1ccc(-c2ccc3ccccc3c2)cc1
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Synthesis routes and methods III

Procedure details

Trifluoromethane sulfonic anhydride (32.2 mmol) was added dropwise over 5 minutes to a −40° C. pyridine (70 mL) solution of (4-hydroxy-phenyl)-acetic acid methyl ester (5.35 g, 32.2 mmol). The reaction was stirred at −40° C. for 10 minutes and then at 0° C. for 2 hours. The reaction was diluted with diethyl ether and washed with water and 2N hydrochloric acid. The organic portion was dried over magnesium sulfate and concentrated in vacuo. The crude residue was chromatographed on a Biotage Flash 40M column eluting with ethyl acetate/hexanes (1:4) to provide the title compound as a clear, colorless oil, which crystallized upon standing 9.27 g, 97%). 1H NMR (400 MHz, CDCl3) δ 7.37-7.34 (m, 2H), 7.24-7.21 (m, 2H), 3.70 (3H), 3.64 (2H).
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32.2 mmol
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70 mL
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5.35 g
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Synthesis routes and methods IV

Procedure details

Tetrakis triphenyphosphine palladium (65 mg, 7.4 mol %) was added to a dimethoxy ethane (5.4 mL) solution of (4-Trifluoromethanesulfonyloxy-phenyl)-acetic acid methyl ester (447 mg, 1.5 mmol), 2-naphthaleneboronic acid (286 mg, 1.67 mmol) and cesium fluoride (505 mg, 3.33 mmol). The reaction was flushed with nitrogen and heated in an oil bath to 100° C. while stirring for 3 hours. The reaction was then diluted with ethyl acetate and extracted with water, 1M sodium hydroxide, water and brine. The organic portion was dried over magnesium sulfate and concentrated in vacuo. The resulting residue was chromatographed on a Biotage Flash 40S column eluting with 5% ethyl acetate in hexanes to give the title compound as a clear oil (273 mg, 66%). 1H NMR (400 MHz, CDCl3) δ 8.01-7.38 (m, 11H), 3.72 (s, 3H), 3.69 (2H) E. (4-Trifluoromethanesulfonyloxy-phenyl)-acetic acid methyl ester
[Compound]
Name
Tetrakis triphenyphosphine palladium
Quantity
65 mg
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reactant
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447 mg
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reactant
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286 mg
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reactant
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505 mg
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reactant
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5.4 mL
Type
solvent
Reaction Step One
Yield
66%

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